molecular formula C7H10N2O B1457164 (5-Methoxypyridin-3-YL)methanamine CAS No. 1044919-31-4

(5-Methoxypyridin-3-YL)methanamine

Cat. No. B1457164
M. Wt: 138.17 g/mol
InChI Key: HODRJLWIXVIVOC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (5-Methoxypyridin-3-YL)methanamine is characterized by a six-membered pyridine ring with a methoxy group attached to the third carbon. The amino group is positioned at the 3-position. The compound’s molecular weight is approximately 138.17 g/mol .


Physical And Chemical Properties Analysis

  • Appearance : Typically an oil .

Scientific Research Applications

Antibacterial and Antifungal Activity

  • A study synthesized a related compound, involving (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, which displayed acceptable antibacterial and antifungal activities (Rao, Prasad, & Rao, 2013).

Potential in Antidepressant Drug Development

  • Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors. These compounds, including ones with methoxypyridine structures, showed promise as antidepressant drug candidates (Sniecikowska et al., 2019).

Synthesis of Alkaloids

  • Methoxypyridines have been utilized in the synthesis of Lycopodium alkaloids. For instance, a methoxypyridine was used as a masked pyridone in the synthesis of the Lycopodium alkaloid lycoposerramine R (Bisai & Sarpong, 2010).

Development of Bone Disorders Treatment

  • A compound with a methanamine structure, including (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified for its potential in the treatment of bone disorders. It targeted the Wnt beta-catenin cellular messaging system, showing a dose-dependent increase in trabecular bone formation rate (Pelletier et al., 2009).

Ligands for the 5-HT4 Receptor

  • The study of indole-3-methanamines, which could be structurally related to (5-Methoxypyridin-3-YL)methanamine, revealed potential as ligands for the 5-HT4 receptor. This study provides insights into the potential application of similar methanamine derivatives in receptor targeting (Hanna-Elias et al., 2009).

Anticancer Activities

  • A study on various methoxypyridine derivatives explored their cytotoxicity against cancer cell lines. These compounds, characterized by their methoxypyridine component, exhibited promising antiproliferative effects, highlighting their potential application in cancer research (Al‐Refai et al., 2019).

Anticonvulsant Agents

  • Schiff bases of 3-aminomethyl pyridine, closely related to methanamines, were synthesized and showed potential as anticonvulsant agents, indicating the broader therapeutic potential of similar compounds (Pandey & Srivastava, 2011).

Safety And Hazards

  • Hazard Statements : The compound poses a danger due to its potential to cause skin burns and eye damage (H314) .
  • Storage : Store at 4°C .

Future Directions

: Enamine: (5-methoxypyridin-3-yl)methanamine : S908392 | smolecule: (5-Methoxypyridin-3-YL)methanamine

properties

IUPAC Name

(5-methoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-2-6(3-8)4-9-5-7/h2,4-5H,3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODRJLWIXVIVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methoxypyridin-3-YL)methanamine

CAS RN

1044919-31-4
Record name (5-methoxypyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Ma, Q Chen, F Zhu, J Zheng, J Li, H Zhang… - European Journal of …, 2018 - Elsevier
Embryonic stem cell pathways such as hedgehog and Wnt pathways are central to the tumorigenic properties of cancer stem cells (CSC). Since CSCs are characterized by their ability …
Number of citations: 8 www.sciencedirect.com

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